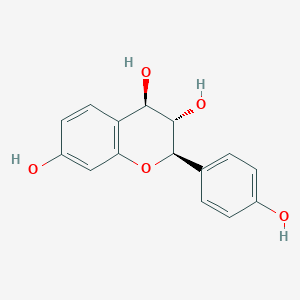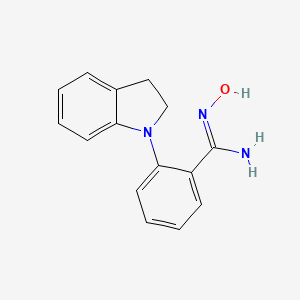
N'-Hydroxy-2-(indolin-1-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-(indolin-1-yl)benzimidamide is an aromatic compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol . This compound is known for its unique structure, which includes an indole ring fused with a benzimidamide moiety. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(indolin-1-yl)benzimidamide typically involves the reaction of indoline with benzimidamide under specific conditions. One common method includes the use of a hydroxylamine derivative to introduce the hydroxy group at the nitrogen atom of the benzimidamide . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of N’-Hydroxy-2-(indolin-1-yl)benzimidamide on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2-(indolin-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could produce amines or other reduced forms.
Applications De Recherche Scientifique
N’-Hydroxy-2-(indolin-1-yl)benzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-(indolin-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with N’-Hydroxy-2-(indolin-1-yl)benzimidamide and exhibit similar biological activities.
Benzimidazole derivatives: Compounds such as benzimidazole and its derivatives also share structural features and biological properties with N’-Hydroxy-2-(indolin-1-yl)benzimidamide.
Uniqueness
N’-Hydroxy-2-(indolin-1-yl)benzimidamide is unique due to its specific combination of an indole ring and a benzimidamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) |
Clé InChI |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


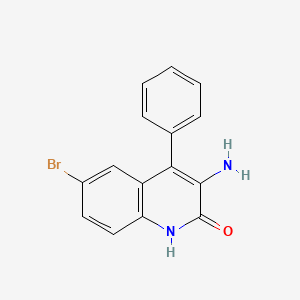
![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
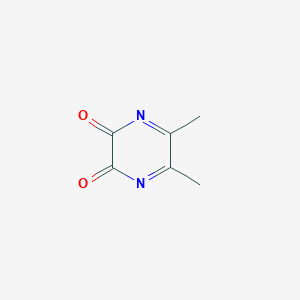

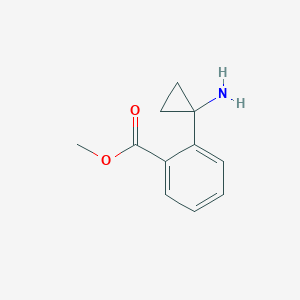
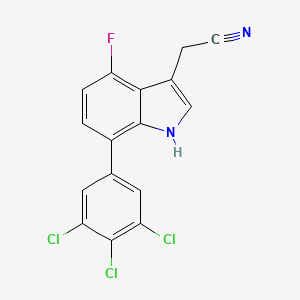

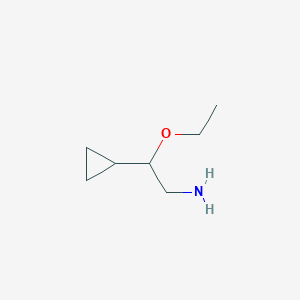
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)


